molecular formula C12H17NO B1301949 2,2,2'-Trimethylpropionanilide CAS No. 61495-04-3

2,2,2'-Trimethylpropionanilide

Cat. No. B1301949
CAS RN: 61495-04-3
M. Wt: 191.27 g/mol
InChI Key: CSGRQLUGMVFNON-UHFFFAOYSA-N
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Patent
US08741925B2

Procedure details

To a solution of o-tolylamine (21.4 g, 0.20 mol) and Et3N (22.3 g, 0.22 mol) in CH2Cl2 was added 2,2-dimethyl-propionyl chloride (25.3 g, 0.21 mol) at 10° C. The mixture was stirred overnight at room temperature, washed with aq. HCl (5%, 80 mL), saturated NaHCO3 solution and brine, dried over Na2SO4 and concentrated under vacuum to give 2,2-dimethyl-N-o-tolyl-propionamide (35.0 g, 92%).
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=1[NH2:8].CCN(CC)CC.[CH3:16][C:17]([CH3:22])([CH3:21])[C:18](Cl)=[O:19]>C(Cl)Cl>[CH3:16][C:17]([CH3:22])([CH3:21])[C:18]([NH:8][C:7]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:1])=[O:19]

Inputs

Step One
Name
Quantity
21.4 g
Type
reactant
Smiles
CC=1C=CC=CC1N
Name
Quantity
22.3 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
25.3 g
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aq. HCl (5%, 80 mL), saturated NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C(=O)NC1=C(C=CC=C1)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.